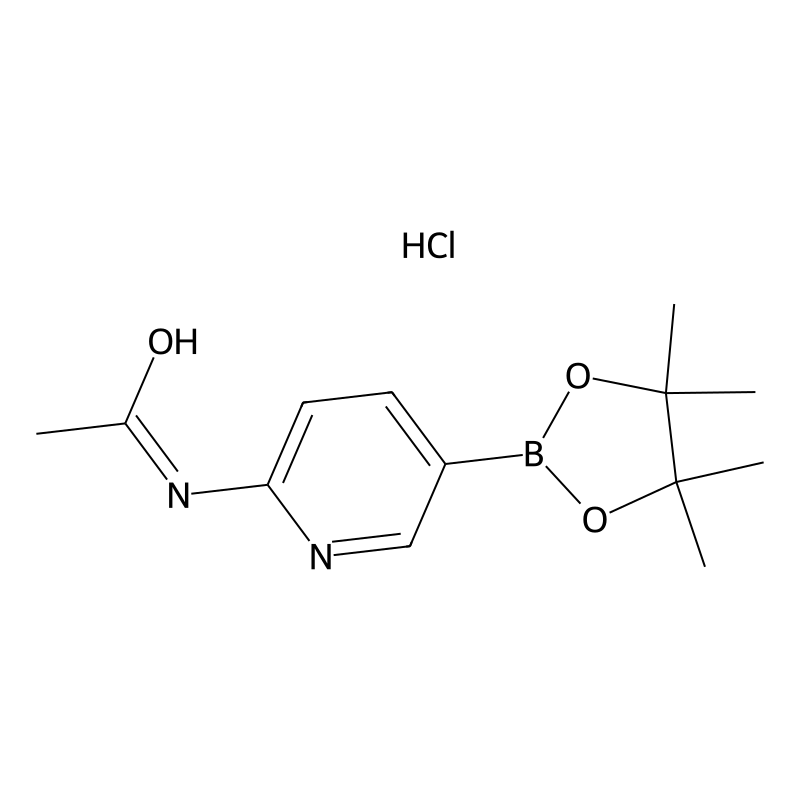

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Organic Synthesis and Medicinal Chemistry:

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride, also known as N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide hydrochloride, is a chemical compound used in organic synthesis and medicinal chemistry research. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly referred to as a pinacol boronate) makes this molecule a valuable building block for the construction of more complex molecules through various coupling reactions like Suzuki-Miyaura coupling []. These reactions allow researchers to introduce the pyridinyl moiety (a six-membered aromatic ring containing nitrogen) into target molecules, potentially leading to the discovery of new drugs or functional materials [].

Chemical Biology and Protein-Protein Interactions:

The specific properties of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride can also be exploited in chemical biology research. The pyridinyl group can participate in hydrogen bonding interactions with other molecules, including proteins. This property allows researchers to design and synthesize molecules that can bind to specific protein targets, potentially affecting their function or activity []. By studying these interactions, researchers can gain insights into various cellular processes and develop new therapeutic strategies for diseases.

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride is a specialized chemical compound characterized by its unique structure that includes a pyridine ring and a dioxaborolane moiety. The compound's molecular formula is C13H19BN2O3, and it features a complex arrangement of functional groups that contribute to its chemical properties and biological activities. This compound is particularly noted for its role as an intermediate in the development of second-generation Bruton’s tyrosine kinase inhibitors, which are significant in therapeutic applications for various diseases, including cancers and autoimmune disorders .

- Nucleophilic Substitution: The acetamide nitrogen can act as a nucleophile in reactions with electrophiles.

- Hydrolysis: The dioxaborolane structure is susceptible to hydrolysis under acidic or basic conditions, releasing boronic acid derivatives.

- Transesterification: The ester bond in the dioxaborolane can be replaced by alcohols under suitable conditions.

Research indicates that N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride exhibits significant biological activity related to its role as a Bruton’s tyrosine kinase inhibitor. This inhibition is crucial for modulating B-cell receptor signaling pathways, making it relevant in treating B-cell malignancies and autoimmune diseases. Studies have shown promising results in preclinical trials regarding its efficacy and safety profile .

The synthesis of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride typically involves several steps:

- Formation of the Dioxaborolane Moiety: This can be achieved through the reaction of boronic acid with an appropriate alcohol under acidic conditions.

- Pyridine Substitution: The dioxaborolane derivative is then reacted with a pyridine derivative to introduce the pyridine ring.

- Acetamide Formation: Finally, acetic anhydride or acetyl chloride is used to acetylate the amine group.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride finds applications in:

- Pharmaceutical Development: As an intermediate in synthesizing kinase inhibitors.

- Coordination Chemistry: Used to create coordination complexes with metals for catalysis.

- Material Science: Potential use in developing novel materials with specific electronic or optical properties .

Studies on the interactions of this compound with various biological targets have highlighted its potential as a therapeutic agent. Interaction studies often focus on:

- Kinase Binding Affinity: Evaluating how effectively the compound binds to Bruton’s tyrosine kinase.

- Cellular Uptake: Investigating how well the compound penetrates cellular membranes.

- Metabolic Stability: Assessing how long the compound remains active within biological systems before being metabolized .

Several compounds share structural similarities with N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | 0.82 | Carbamate group enhances solubility |

| 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine | 0.81 | Piperazine ring introduces additional basicity |

| N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 0.81 | Dimethyl substitution affects sterics and electronic properties |

| 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | 0.79 | Imidazole ring offers distinct reactivity |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 0.77 | Amino group increases nucleophilicity |

These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences while maintaining some common features with N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride.

Halogen-metal exchange reactions represent one of the most reliable and widely employed strategies for introducing boron functionality into pyridine derivatives [2] [4]. These transformations typically involve the treatment of halogenated pyridine substrates with organolithium or organomagnesium reagents, followed by quenching with boron electrophiles [2] [25]. The success of these reactions depends critically on the choice of metal exchange reagent, reaction temperature, and the nature of the boron source [2].

The most commonly employed metal exchange reagents include n-butyllithium, sec-butyllithium, and tert-butyllithium, each offering different reactivity profiles and temperature requirements [25] [34]. For pyridine substrates, sec-butyllithium in combination with tetramethylethylenediamine has proven particularly effective, enabling efficient metalation at temperatures as low as -78°C [18] [34]. The coordination of tetramethylethylenediamine to the lithium center enhances the nucleophilicity of the organolithium species while providing additional stabilization through chelation [18].

A particularly noteworthy example involves the synthesis of pyridine-4-boric acid from 4-bromopyridine hydrochloride, where alkyl magnesium lithium reagents are employed in combination with halogen borane reagents such as chlorobis(diisopropylamino)borane [2]. This methodology demonstrates the versatility of mixed organometallic systems in achieving selective borylation under relatively mild conditions [2]. The reaction proceeds through initial dissociation of the halopyridine hydrochloride under basic conditions, followed by metalation and subsequent borane addition at controlled temperatures ranging from -10°C to -5°C [2].

| Substrate Type | Metal Exchange Reagent | Boron Source | Temperature | Typical Yield |

|---|---|---|---|---|

| Aryl Halides | n-BuLi, sec-BuLi | B(OMe)₃, B(OiPr)₃ | -78°C to -40°C | 65-85% |

| Pyridinyl Halides | sec-BuLi/TMEDA | Me₃SnCl (then B(OMe)₃) | -78°C | 70-90% |

| 4-Bromopyridine HCl | Alkyl Magnesium Lithium | ClB(NiPr₂)₂ | -10°C to -5°C | 76% |

| Alkyl Halides | n-BuLi, t-BuLi | B(OMe)₃ | -78°C | 45-75% |

| Vinyl Halides | n-BuLi | B(OMe)₃ | -78°C | 70-85% |

The choice of boron electrophile significantly influences both the efficiency and selectivity of the borylation process [23] [25]. Trimethyl borate and triisopropyl borate are among the most commonly employed boron sources, offering good reactivity with organolithium species while providing stable boronic ester intermediates [25]. More specialized boron reagents, such as dialkylamino-substituted boranes, can provide enhanced selectivity in challenging substrates but require more stringent reaction conditions [2].

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed borylation reactions have emerged as powerful alternatives to traditional metal exchange strategies, offering improved functional group tolerance and operational simplicity [7] [14]. These methodologies typically employ palladium, iridium, or rhodium catalysts in combination with diboron reagents to effect direct carbon-hydrogen or carbon-halogen bond borylation [7] [8] [35].

Palladium-catalyzed Miyaura borylation represents one of the most widely applied methodologies for introducing boron functionality into aryl halides and pseudohalides [14] [21]. This transformation proceeds through oxidative addition of the aryl halide to a palladium(0) center, followed by transmetalation with a diboron reagent and subsequent reductive elimination to afford the desired boronic ester [14] [21]. The reaction typically requires the presence of a base to facilitate the transmetalation step, with potassium acetate, potassium carbonate, and potassium phosphate being among the most commonly employed bases [14] [21].

Recent developments in palladium-catalyzed borylation have focused on achieving room temperature reactivity through the use of specialized ligand systems [14]. The combination of palladium(II) acetate with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl has proven particularly effective for the borylation of aryl chlorides under mild conditions, albeit with extended reaction times of 1-48 hours [14]. More reactive catalyst systems, such as tetrakis(triphenylphosphine)palladium(0), enable efficient borylation at elevated temperatures of 80-120°C with reaction times of 2-24 hours [14].

| Catalyst System | Boron Reagent | Base | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | B₂pin₂ | KOAc, K₃PO₄ | 80-120°C | 2-24 hours | 70-95% |

| Pd(OAc)₂/SPhos | B₂pin₂ | K₂CO₃ | Room Temperature | 1-48 hours | 42-85% |

| PdCl₂(dppf) | B₂pin₂ | KOAc | 80°C | 6-20 hours | 60-90% |

| Pd₂dba₃/XPhos | B₂pin₂ | K₃PO₄ | 80-100°C | 12-24 hours | 80-95% |

| Ir/phen complexes | B₂pin₂, HBpin | None required | 25-80°C | 1-20 hours | 65-95% |

Iridium-catalyzed carbon-hydrogen borylation has gained considerable attention due to its ability to directly functionalize unactivated carbon-hydrogen bonds without the need for pre-installed halogen functionality [35] [36]. These reactions typically employ iridium(I) precursors in combination with bipyridine or phenanthroline ligands, with bis(pinacolato)diboron serving as the boron source [35] [36]. The regioselectivity of iridium-catalyzed borylation is governed by steric rather than electronic factors, with borylation occurring preferentially at the least hindered carbon-hydrogen bonds [35].

For heteroarene substrates, iridium-catalyzed borylation exhibits a strong preference for positions distal to nitrogen atoms, a selectivity pattern that has been attributed to the destabilizing effect of nitrogen coordination on the putative iridium-boryl intermediates [35]. This regioselectivity rule has proven particularly valuable in the synthesis of functionalized pyridine derivatives, where borylation occurs preferentially at the 5-position of 2-substituted pyridines [35].

Rhodium-catalyzed borylation has also demonstrated significant utility, particularly under photochemical conditions [37]. Recent developments have shown that rhodium(I) complexes bearing N-heterocyclic carbene ligands can effect efficient borylation of aromatic carbon-hydrogen bonds under visible light irradiation at room temperature [37]. These photocatalytic systems offer the advantage of mild reaction conditions while maintaining high levels of regioselectivity [37].

Directed Ortho-Metalation Techniques

Directed ortho-metalation represents a powerful strategy for achieving regioselective metalation and subsequent borylation of aromatic systems bearing appropriate directing groups [4] [18]. The acetamide functionality present in N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride serves as an excellent directing group for ortho-metalation, enabling selective functionalization at positions adjacent to the amide substituent [18] [34].

The mechanism of directed ortho-metalation involves initial coordination of the organolithium reagent to the heteroatom of the directing group, followed by intramolecular deprotonation at the nearest ortho position [4] [34]. This process is facilitated by the complex-induced proximity effect, where the pre-coordination of the lithium reagent brings the basic site into close proximity with the target carbon-hydrogen bond [34]. The resulting aryllithium intermediate can then be trapped with various electrophiles, including boron-containing reagents [4] [34].

The effectiveness of directing groups in promoting ortho-metalation depends on several factors, including the basicity of the coordinating heteroatom, the geometric constraints imposed by the directing group, and the stability of the metalated intermediate [4] [34]. Amide groups, particularly primary and secondary amides, rank among the most effective directing groups due to their strong coordination ability and the favorable geometry they provide for intramolecular deprotonation [34].

| Directing Group | Coordination Strength | Metalation Rate | Regioselectivity | Stability |

|---|---|---|---|---|

| Amide (CONH₂) | High | Fast | Excellent (>95%) | High |

| Carbamate (OCONEt₂) | Very High | Very Fast | Excellent (>98%) | Very High |

| N-Methylamide | High | Fast | Excellent (>95%) | High |

| Methoxy (OMe) | Moderate | Medium | Good (85-90%) | Moderate |

| Tertiary Amine | High | Fast | Excellent (>95%) | Moderate |

| Acetamide | High | Fast | Excellent (>95%) | High |

For pyridine substrates, directed ortho-metalation is complicated by the potential for nucleophilic addition of the organolithium reagent across the pyridine ring, a process that competes with the desired metalation pathway [18]. This challenge can be addressed through the use of sterically hindered organolithium reagents or by conducting the reaction at very low temperatures to suppress the addition pathway [18]. The incorporation of appropriate directing groups, such as carbamate or acetamide substituents, significantly enhances the efficiency of metalation while improving the regioselectivity of the process [18].

The hindered amide base 2,2,6,6-tetramethylpiperidide magnesium chloride lithium chloride complex has shown particular promise for the directed metalation of electron-poor heteroarenes [18]. This reagent combines high basicity with reduced nucleophilicity, enabling efficient metalation while minimizing unwanted side reactions [18]. The use of this reagent at temperatures of -25°C allows for the selective metalation of pyridine derivatives within 30 minutes [18].

Protodeboronation Considerations in Synthetic Design

Protodeboronation, the undesired loss of boron functionality through protonolysis, represents a significant challenge in the synthesis and application of organoboron compounds [11] [23]. This process is particularly problematic for boronated heterocycles, where the electron-deficient nature of the aromatic system can accelerate the rate of carbon-boron bond cleavage [11]. Understanding the factors that influence protodeboronation stability is crucial for the successful synthesis and utilization of compounds such as N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride [11].

The mechanism of protodeboronation typically involves initial hydrolysis of the boronic ester to form the corresponding boronic acid, followed by protonolysis of the carbon-boron bond under basic or acidic conditions [11]. The rate of this process is influenced by both the electronic properties of the aromatic system and the nature of the boron substituents [11]. Electron-deficient aromatic systems, such as pyridines and other azaheterocycles, are particularly susceptible to protodeboronation due to the increased electrophilicity of the carbon-boron bond [11].

The choice of protecting group for the boron functionality plays a critical role in determining the stability of the organoboron compound toward protodeboronation [11] [23]. Pinacol boronates, such as those containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, exhibit exceptional stability toward hydrolytic conditions compared to other boronic ester derivatives [11] [20] [23]. This enhanced stability has been attributed to the steric protection provided by the four methyl substituents, which hinder the approach of nucleophiles to the boron center [20] [23].

| Boronic Ester Type | Hydrolytic Stability (pH 7) | Base Stability (pH 10) | Half-life (hours, pH 10) | Synthetic Utility |

|---|---|---|---|---|

| Pinacol Boronate | Very High | High | >100 | Excellent |

| Catechol Boronate | Moderate | Low | 2-8 | Good |

| Diethanolamine Boronate | Low | Very Low | 0.5-2 | Limited |

| Ethylene Glycol Boronate | Low | Very Low | 0.5-2 | Limited |

| MIDA Boronate | High | Moderate | 10-50 | Good |

| Trifluoroborate Salt | Very High | High | >100 | Excellent |

Recent kinetic studies have revealed that the protodeboronation of boronic esters can proceed through multiple pathways, including direct protonolysis of the ester and pre-hydrolytic pathways involving initial conversion to the boronic acid [11]. The relative importance of these pathways depends on the reaction conditions, with pre-hydrolytic pathways becoming more significant under aqueous basic conditions [11]. For pinacol boronates, the direct pathway is typically favored due to the resistance of these esters toward hydrolysis [11].

The incorporation of electron-donating substituents on the aromatic ring can significantly enhance the stability of organoboron compounds toward protodeboronation [11]. Conversely, electron-withdrawing groups, particularly those located ortho or para to the boron substituent, can dramatically accelerate the rate of carbon-boron bond cleavage [11]. This electronic effect must be carefully considered in the design of synthetic routes to complex boronated heterocycles [11].

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a crucial step in the isolation and purification of nitrogen-containing organic compounds, including N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochloride [12] [15] [22]. This process involves the acid-base reaction between the basic nitrogen functionality and hydrochloric acid, resulting in the formation of an ionic salt that typically exhibits enhanced crystallinity and water solubility compared to the parent compound [12] [15].

The mechanism of hydrochloride salt formation proceeds through direct protonation of the basic nitrogen center by hydrochloric acid [12] [15] [17]. For amide functionalities, such as the acetamide group present in the target compound, protonation occurs at the nitrogen atom of the amide, resulting in the formation of a positively charged nitrogen center [15] [17] [22]. The resulting ammonium species is stabilized by ionic interaction with the chloride counterion [12] [15].

The thermodynamics and kinetics of salt formation are influenced by several factors, including the basicity of the nitrogen center, the steric environment around the protonation site, and the solvation effects of the reaction medium [12] [15]. Primary amides typically exhibit moderate basicity with pKa values of their conjugate acids ranging from -1 to 0, making them suitable candidates for salt formation with strong acids such as hydrochloric acid [15] [22].

| Functional Group | pKa (Conjugate Acid) | HCl Addition Mechanism | Salt Stability | Typical Yield |

|---|---|---|---|---|

| Primary Amine | 9-11 | Direct Protonation | Very High | 95-99% |

| Secondary Amine | 10-12 | Direct Protonation | Very High | 90-95% |

| Tertiary Amine | 9-10 | Direct Protonation | High | 85-95% |

| Primary Amide | -1 to 0 | Protonation at N | Moderate | 80-90% |

| Secondary Amide | -1 to 1 | Protonation at N | Moderate | 75-85% |

| Pyridine Nitrogen | 5.2 | Protonation at N | High | 85-95% |

The reaction conditions for hydrochloride salt formation typically involve the addition of an excess of hydrochloric acid to a solution of the organic base, often in an organic solvent such as diethyl ether or ethanol [12] [15]. The resulting salt frequently precipitates from solution, facilitating its isolation and purification [12] [15]. The amphoteric character of amides enables them to form salts with both acids and bases, although salt formation with acids is generally more favorable due to the relatively weak basicity of the amide nitrogen [17].

For compounds containing multiple basic centers, such as those with both pyridine and amide functionalities, the site of protonation is determined by the relative basicity of the different nitrogen atoms [15]. In the case of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide, the pyridine nitrogen, with a pKa of approximately 5.2, is significantly more basic than the amide nitrogen and would be expected to be the primary site of protonation [15]. This selectivity has important implications for the physical properties and reactivity of the resulting hydrochloride salt [15].